Inhibitory Activity Against Rat CYP11B1: A Head-to-Head vs. Human Isoform Selectivity Window
Methyl 3-oxodec-4-enoate (BDBM50239789) demonstrates a marked selectivity window between the rat and human isoforms of Cytochrome P450 11B1 (CYP11B1). Inhibition of the rat enzyme yielded an IC50 of 1,800 nM, whereas against the human variant, the compound exhibited significantly greater potency with an IC50 of 2 nM [1]. This 900-fold species-selectivity differential is a quantifiable, albeit non-standard, differentiation point. This contrasts sharply with the broad-spectrum CYP inhibition profiles often seen with structurally similar, long-chain fatty acid esters.
| Evidence Dimension | Inhibitory potency (IC50) against CYP11B1 isoforms |
|---|---|
| Target Compound Data | Rat CYP11B1 IC50: 1,800 nM; Human CYP11B1 IC50: 2 nM |
| Comparator Or Baseline | Human CYP11B1 IC50: 2 nM |
| Quantified Difference | 900-fold (1,800 nM vs. 2 nM) |
| Conditions | Inhibition of rat/human CYP11B1 expressed in hamster V79MZ cells using [1,2-3H]-11-deoxycorticosterone as substrate, analyzed by HPLC after 6 hours. |
Why This Matters
This quantifies a stark species-selectivity that is critical for users designing in vivo models; selecting a different β-ketoester without this profile could invalidate an entire preclinical study.
- [1] BindingDB. (n.d.). Activity Data for BDBM50239789 (CHEMBL4097298). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239789 View Source
